(6-bromopyridin-3-yl)methanesulfonamide

Catalog No.
S6890139
CAS No.
2228258-09-9
M.F
C6H7BrN2O2S
M. Wt
251.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-bromopyridin-3-yl)methanesulfonamide

CAS Number

2228258-09-9

Product Name

(6-bromopyridin-3-yl)methanesulfonamide

IUPAC Name

(6-bromopyridin-3-yl)methanesulfonamide

Molecular Formula

C6H7BrN2O2S

Molecular Weight

251.10 g/mol

InChI

InChI=1S/C6H7BrN2O2S/c7-6-2-1-5(3-9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)

InChI Key

WGUUNWXUKUUNDU-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1CS(=O)(=O)N)Br

Canonical SMILES

C1=CC(=NC=C1CS(=O)(=O)N)Br
  • Search Findings: Scientific databases like PubChem [] and searches through scholarly articles haven't revealed any documented research on this particular molecule.
  • Reasoning: The absence of information doesn't necessarily negate its potential uses. It could be a relatively new compound or one not yet widely studied.

Further Exploration:

While specifics about (6-bromopyridin-3-yl)methanesulfonamide are lacking, considering its structural features, here are some areas where further investigation might be fruitful:

  • Analogue Research: Molecules with similar structures can possess similar properties. Research on related pyridyl or sulfonamide compounds might provide clues about potential applications for (6-bromopyridin-3-yl)methanesulfonamide [, ].
  • Patent Literature: Patent filings sometimes disclose novel compounds and their potential uses even before they are extensively studied in academic research. Searching patent databases for (6-bromopyridin-3-yl)methanesulfonamide could provide some insights [].

Finding More Information:

Staying updated on scientific advancements requires ongoing information gathering. Here are some resources that might be helpful for future reference:

  • Scientific databases like PubChem [] and SciFinder []
  • Scholarly search engines like Google Scholar []
  • Scientific news websites and publications

(6-bromopyridin-3-yl)methanesulfonamide is an organic compound characterized by the presence of a bromine atom at the 6-position of a pyridine ring, which is further substituted with a methanesulfonamide group. Its molecular formula is C7H8BrN2O2S, and it has a molecular weight of approximately 251.11 g/mol. The compound features a pyridine ring that exhibits aromatic properties, and the methanesulfonamide moiety contributes to its solubility and potential biological activity.

Typical of sulfonamides and halogenated aromatic compounds:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in an SN2S_N2 reaction, making it useful for synthesizing more complex molecules.
  • Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions to form C–N bonds, which are essential in synthesizing anilines and related derivatives

    (6-bromopyridin-3-yl)methanesulfonamide has potential applications in:

    • Pharmaceutical Development: As a building block for synthesizing bioactive compounds.
    • Chemical Research: In studies involving coordination chemistry or catalysis due to its ability to form complexes with metals.
    • Material Science: As a precursor for developing novel materials with specific electronic properties.

Several synthetic routes can be employed to prepare (6-bromopyridin-3-yl)methanesulfonamide:

  • Starting Material Reaction: The synthesis typically begins with 6-bromopyridine, which can be reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.
  • Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles to introduce various functional groups, enhancing the compound's versatility for further modifications.

Several compounds share structural similarities with (6-bromopyridin-3-yl)methanesulfonamide, each exhibiting unique properties:

Compound NameStructure/DescriptionSimilarity
(6-bromopyridin-2-yl)methanolContains a hydroxymethyl group instead of sulfonamide0.84
(2,6-dibromopyridin-3-yl)methanolContains two bromine atoms on the pyridine ring0.80
3-(6-bromopyridin-3-yl)propan-1-olA propanol derivative with similar bromination0.79
(6-bromo-2-methoxypyridin-3-yl)methanolContains a methoxy group instead of sulfonamide0.76

These compounds highlight the versatility of brominated pyridines in organic synthesis and their potential utility in medicinal chemistry due to their varied functional groups and reactivity profiles.

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

249.94116 g/mol

Monoisotopic Mass

249.94116 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-15-2024

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